7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a chloro substituent at position 7, a 2-chloroethyl group at position 6, and a methyl group at position 5.
Properties
IUPAC Name |
7-chloro-6-(2-chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c1-5-6(2-3-9)7(10)14-8(13-5)11-4-12-14/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMDDDPAUYOZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1CCCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394541 | |
| Record name | 7-chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62053-05-8 | |
| Record name | 7-chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis offers a scalable and efficient approach that could be adapted for larger-scale production. The eco-friendly nature of this method also makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antitumor properties. 7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential in inhibiting cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antiviral Properties
The compound has also been investigated for antiviral applications. Certain studies suggest that it may inhibit viral replication through interference with viral polymerases or other enzymatic pathways crucial for viral life cycles . This potential makes it a candidate for research against viral infections.
Antimicrobial Activity
Triazolo-pyrimidine derivatives have demonstrated antimicrobial properties against various pathogens. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function and leading to bactericidal effects .
Agrochemical Applications
Herbicide Development
The unique chemical structure of this compound positions it as a potential herbicide. Its efficacy against specific weed species has been evaluated in agricultural settings. Preliminary results indicate that it may inhibit the growth of certain broadleaf weeds while being less harmful to cereal crops .
Insecticide Formulations
Research has explored the use of this compound in formulating insecticides. Its ability to disrupt insect metabolic pathways suggests that it could be effective against common agricultural pests . Field trials are necessary to ascertain its effectiveness and safety in real-world agricultural applications.
Case Studies
Mechanism of Action
The mechanism of action of 7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is a key regulator of the cell cycle . This inhibition leads to the suppression of tumor cell proliferation and induction of apoptosis. The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Key Structural Attributes :
- Molecular Formula : Likely C₇H₇Cl₂N₄ (inferred from analogs) .
- Functional Groups : Chloro (C7), 2-chloroethyl (C6), methyl (C5).
- Reactivity : The 2-chloroethyl group may facilitate nucleophilic substitution reactions, enabling further derivatization .
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table highlights critical differences between the target compound and structurally related triazolopyrimidines:
Key Observations :
- Reactivity : The 2-chloroethyl group distinguishes the target from compounds with ether (e.g., 5c) or ester substituents (e.g., 3a), offering unique alkylation pathways for drug design .
- Thermal Stability : Analogs with aromatic substituents (e.g., 5c) exhibit higher melting points (>140°C) compared to alkylated derivatives, likely due to π-π stacking interactions .
Biological Activity
7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. Its structural features include a triazole ring fused to a pyrimidine ring, with chloro and methyl substituents that enhance its pharmacological properties.
The primary biological target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . Inhibition of CDK2 activity leads to interference with cell cycle progression, which is crucial for cancer cell proliferation. The compound's mechanism involves binding to the ATP-binding site of CDK2, thereby preventing its activation and subsequent phosphorylation of target proteins involved in cell cycle regulation .
Biological Activity and Research Findings
Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxicity data:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 1.06 ± 0.16 | Induces apoptosis and cell cycle arrest |
| MCF-7 | 1.23 ± 0.18 | Inhibits CDK2 activity |
| HeLa | 2.73 ± 0.33 | Induces late apoptosis |
The values indicate that the compound exhibits potent cytotoxicity, particularly against lung (A549) and breast (MCF-7) cancer cell lines .
Case Studies
In a detailed study evaluating various derivatives of triazolopyrimidines, this compound was found to have comparable effects to established anticancer agents like Foretinib. The study utilized the MTT assay to assess cell viability and demonstrated that this compound effectively induces apoptosis in A549 cells by promoting G0/G1 phase arrest and late apoptosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that specific substitutions on the triazolopyrimidine scaffold significantly influence biological activity. The presence of chloro and methyl groups enhances the inhibitory potency against CDK2 and increases cytotoxicity across various cancer cell lines. Further optimization of these substituents may lead to the development of more potent derivatives with improved pharmacokinetic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
